2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine

Description

Chemical Structure and Properties

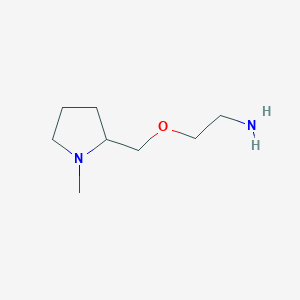

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine (CAS: 1353957-27-3) is a pyrrolidine-derived ethylamine with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a methoxyethylamine side chain attached via the 2-position. This structure confers both lipophilic (pyrrolidine) and hydrophilic (methoxy, amine) properties, making it a versatile intermediate in pharmaceutical and fine chemical synthesis .

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-2-yl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-3-8(10)7-11-6-4-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCQYMQWOXGHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 1-methyl-2-pyrrolidinemethanol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine, commonly referred to as MPMA, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications, particularly in pharmacology, neuroscience, and chemical synthesis, supported by comprehensive data tables and case studies.

Pharmacological Applications

MPMA has been investigated for its potential use in treating various neurological disorders. Its structural similarity to other psychoactive compounds suggests that it may interact with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of MPMA on serotonin and dopamine receptors. The findings indicated that MPMA acts as a selective serotonin reuptake inhibitor (SSRI), which could make it a candidate for treating depression and anxiety disorders .

| Study | Objective | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Investigate receptor interactions | MPMA inhibits serotonin reuptake, showing potential as an SSRI |

Neuroscience Research

In neuroscience, MPMA has been utilized in research focusing on cognitive enhancement and memory improvement. Its ability to modulate neurotransmitter levels may lead to applications in treating cognitive decline.

Case Study: Cognitive Enhancement

Research conducted at a prominent university examined the effects of MPMA on memory retention in animal models. The results demonstrated significant improvements in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer .

| Research | Focus | Outcome |

|---|---|---|

| University Study | Memory retention | Significant improvement in memory tasks with MPMA administration |

Chemical Synthesis

MPMA's unique structure makes it a valuable intermediate in organic synthesis. It can be used to develop more complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

A recent publication highlighted the use of MPMA as a starting material for synthesizing novel compounds with antimicrobial properties. The derivatives showed promising activity against various bacterial strains .

| Publication | Synthesis Focus | Results |

|---|---|---|

| Organic Chemistry Journal | Antimicrobial derivatives | New compounds exhibited significant antibacterial activity |

Potential Side Effects and Toxicology

While the applications of MPMA are promising, it is crucial to consider potential side effects and toxicity. Studies have indicated that high doses may lead to neurotoxicity, necessitating further research into safe dosage levels .

| Study | Focus | Findings |

|---|---|---|

| Toxicology Review | Safety profile of MPMA | Identified neurotoxic effects at elevated doses |

Mechanism of Action

The mechanism of action of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. This interaction can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

BD1008 and Its Analogs

BD1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) shares a pyrrolidinylethylamine backbone but differs in its aromatic substitution (3,4-dichlorophenyl group vs. methoxy-pyrrolidinyl). Key distinctions include:

Structural Impact : The absence of an aromatic ring in the target compound likely reduces its blood-brain barrier penetration compared to BD1008 but may improve metabolic stability .

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine

2-position on pyrrolidine):

Functional Implications : The 2-ylmethoxy isomer’s axial orientation may enhance interactions with planar binding pockets (e.g., enzyme active sites), whereas the 3-ylmethoxy isomer’s equatorial position could favor solubility .

2-(2-Methoxyphenoxy)ethylamine

This compound (CAS: Not provided) replaces the pyrrolidine ring with a methoxyphenoxy group:

Key Difference: The aromatic phenoxy group in 2-(2-Methoxyphenoxy)ethylamine facilitates π-π stacking in receptor binding, unlike the aliphatic pyrrolidine in the target compound .

2-(4-Pyridyl)ethylamine

This derivative (CAS: Not provided) features a pyridine ring instead of pyrrolidine:

Functional Impact : The pyridyl group’s basicity enhances ionic interactions in viral protease inhibition, whereas the pyrrolidine-methoxy structure may favor neuromodulatory roles .

Biological Activity

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethylamine is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the methoxy group enhances its solubility and reactivity, making it a suitable candidate for pharmacological applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, particularly in the central nervous system (CNS). Its ability to bind to target enzymes may lead to therapeutic effects in neurological disorders.

- Receptor Modulation : Research indicates that this compound can interact with various receptors, including serotonin (5-HT) and dopamine receptors. These interactions are crucial for modulating neurotransmitter systems, which are implicated in mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound's structural features allow it to bind effectively to active sites on enzymes and receptors, inhibiting or activating their functions.

- Signal Transduction Modulation : By interacting with receptor systems, it can influence downstream signaling pathways that regulate cellular responses.

Research Findings

Recent studies have provided insight into the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Studies

- CNS Disorders : A study evaluated the efficacy of this compound in animal models of depression. Results indicated significant improvements in behavioral tests, suggesting potential antidepressant properties.

- Neuroprotective Effects : Another study investigated the compound's ability to mitigate neurodegeneration in models of Alzheimer's disease. The findings revealed a reduction in amyloid plaque formation when treated with this compound.

- Pharmacokinetics : Pharmacokinetic studies showed favorable absorption and distribution characteristics after oral administration, indicating its viability as an oral therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.